![molecular formula C12H12N2O5S2 B4790520 Ethyl [(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]formate CAS No. 349442-64-4](/img/structure/B4790520.png)
Ethyl [(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]formate
Overview
Description
Ethyl [(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]formate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring, a methanesulfonyl group, and an ethyl ester group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]formate typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazol-2-amine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl [(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]formate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl [(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]formate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]formate
- Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate
- Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate
Uniqueness
Ethyl [(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]formate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c1-3-19-11(16)10(15)14-12-13-8-5-4-7(21(2,17)18)6-9(8)20-12/h4-6H,3H2,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNQLTZCXDZVMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167251 | |
Record name | Ethyl 2-[[6-(methylsulfonyl)-2-benzothiazolyl]amino]-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349442-64-4 | |
Record name | Ethyl 2-[[6-(methylsulfonyl)-2-benzothiazolyl]amino]-2-oxoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349442-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[6-(methylsulfonyl)-2-benzothiazolyl]amino]-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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